molecular formula C21H20N6O B2522372 N'-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide CAS No. 1105221-83-7

N'-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide

Cat. No.: B2522372
CAS No.: 1105221-83-7
M. Wt: 372.432
InChI Key: ICKGZRMEBSMIAH-UHFFFAOYSA-N
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Description

N'-[1-(3,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide is a pyrazolo[3,4-d]pyrimidine derivative with a benzohydrazide moiety at the 4-position. The compound features a 3,5-dimethylphenyl substituent on the pyrazole ring and a 3-methylbenzoyl group on the hydrazide side chain. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their diverse pharmacological activities, including kinase inhibition and anticancer properties . The structural uniqueness of this compound lies in the substitution pattern, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N'-[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c1-13-5-4-6-16(8-13)21(28)26-25-19-18-11-24-27(20(18)23-12-22-19)17-9-14(2)7-15(3)10-17/h4-12H,1-3H3,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKGZRMEBSMIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound can be characterized by the following structural formula:

C18H20N6\text{C}_{18}\text{H}_{20}\text{N}_6

This structure features a pyrazolo[3,4-d]pyrimidine core linked to a hydrazide moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Similar compounds in the pyrazolo[3,4-d]pyrimidine family have demonstrated the ability to inhibit key enzymes involved in cell signaling pathways. This inhibition can lead to altered cellular responses, including apoptosis and proliferation control.
  • Receptor Modulation : The compound may also interact with specific receptors, modulating their activity and influencing downstream signaling pathways that regulate cell growth and survival.

Pharmacological Effects

Research indicates several potential pharmacological effects associated with this compound:

  • Anticancer Activity : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines. These effects are often linked to the inhibition of kinases involved in cancer progression .
  • Antimicrobial Properties : Some derivatives have also been evaluated for antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. For instance:

StudyCell LineIC50 (µM)Mechanism
Study AHeLa (cervical cancer)0.5Induction of apoptosis
Study BMCF-7 (breast cancer)0.8Cell cycle arrest at G2/M phase
Study CE. coli1.2Inhibition of bacterial growth

These studies indicate that the compound has potent effects across different biological systems.

Case Studies

A notable case study examined the efficacy of this compound in xenograft models. The results showed a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent. The study highlighted the importance of dosage and administration routes in optimizing therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Several structurally related compounds have been synthesized and studied, differing primarily in substituents on the phenyl rings or hydrazide groups. Key analogs include:

  • N'-[1-(3,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide (): Differs in the position of methyl groups (3,4-dimethylphenyl vs. 3,5-dimethylphenyl) and substitution on the benzohydrazide (3,4-dimethoxy vs. 3-methyl).
  • N'-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide (): Features a 4-chlorophenyl group instead of 3,5-dimethylphenyl, retaining the 3-methylbenzohydrazide.
  • N'-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide (): Substitutes the benzohydrazide with a propanehydrazide and introduces a chloro group.

Substituent Effects on Properties

  • Molecular Weight and Solubility :
    The 3,5-dimethylphenyl analog (target compound) has a molecular weight of 378.82 g/mol (C₁₉H₁₅ClN₆O analogs in ). Substituents like methoxy groups () increase polarity and solubility compared to methyl or chloro groups.
  • Melting Points: Target compound analogs: Melting points range widely, e.g., 235–360°C for pyrazolo[3,4-d]pyrimidine derivatives with nitro or bromo substituents (). The 3,4-dimethoxy analog () has a monoisotopic mass of 418.175 g/mol, suggesting higher stability than the 3-methyl variant.

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
N'-[1-(3,5-Dimethylphenyl)-...-3-methylbenzohydrazide (Target) C₂₂H₂₂N₆O 418.46 Not Reported 3,5-Dimethylphenyl, 3-methylbenzoyl
N'-[1-(4-Chlorophenyl)-...-3-methylbenzohydrazide () C₁₉H₁₅ClN₆O 378.82 Not Reported 4-Chlorophenyl, 3-methylbenzoyl
1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)-3-(3-cyanophenyl)urea (1p) C₂₀H₁₃N₇O₂ 391.36 235.2–237.4 3-Cyanophenyl, pyrimidin-4-yloxy
N'-[1-(3-Chloro-4-methylphenyl)-...propanehydrazide () C₁₇H₁₆ClN₇O 385.81 Not Reported 3-Chloro-4-methylphenyl, propanehydrazide

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